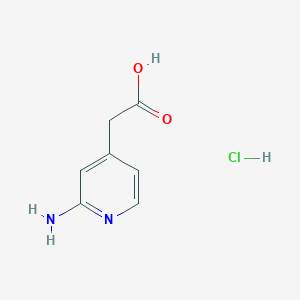
2-(2-Aminopyridin-4-yl)acetic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-(2-Aminopyridin-4-yl)acetic acid hydrochloride” is a chemical compound with the molecular formula C7H9ClN2O2 . It is used in research and has a molecular weight of 188.61 .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(2-Aminopyridin-4-yl)acetic acid hydrochloride” include a molecular weight of 188.61 . Additional properties such as boiling point, melting point, and density are not provided in the search results.Aplicaciones Científicas De Investigación
Crystal Structure Analysis
2-(2-Aminopyridin-4-yl)acetic acid hydrochloride is structurally related to compounds used in crystal structure analysis, as demonstrated in the study of fluroxypyr, a pyridine herbicide. The crystal structure of such compounds features hydrogen bonds and weak π–π interactions that connect chains of molecules into a three-dimensional network (Park et al., 2016).
Anticancer Agent Synthesis
Research indicates the relevance of 2-aminopyridines in the synthesis of potential anticancer agents. For instance, derivatives of 2-aminopyridines have been studied for their effects on cell proliferation and survival in cancer models (Temple et al., 1983).
Molecular Conformation Studies
The study of molecular conformations of (2-Oxo-2,3-dihydroimidazo[1,2-a]pyridin-3-yl)acetic acids, prepared from 2-aminopyridines, provides insights into the molecular structures and their behavior in solution and crystal forms. This research is essential for understanding the chemical properties and potential applications of these compounds (Chui et al., 2004).
Energetic Material Development
Compounds related to 2-(2-Aminopyridin-4-yl)acetic acid hydrochloride have been synthesized for the development of energetic materials. These compounds show potential in creating insensitive explosives with significant impact resistance (Joo et al., 2012).
Synthesis of Minodronic Acid
Minodronic acid, a compound synthesized from a hydrochloride related to 2-(2-Aminopyridin-4-yl)acetic acid hydrochloride, has applications in industrial preparation. This synthesis process is notable for its cost-effectiveness and simplified operation (Xiao-ping, 2013).
Reactivity Studies in Organic Synthesis
The reactivity of 2-aminopyridine in the presence of other chemicals, as studied in various reactions, is crucial for synthesizing diverse organic compounds. These reactions have applications in pharmaceuticals and other chemical industries (Asadi et al., 2021).
Spectroscopic Analysis
The amino–imino tautomerization of the 2-Aminopyridine–Acetic Acid System has been studied for its spectral properties. These properties are significant for understanding the chemical behavior of related compounds in different environments (Inuzuka & Fujimoto, 1990).
Luminescent Probe Synthesis
The synthesis of fluorescent amino acids, like the hydrochloride of the racemic amino acid (7-hydroxycoumarin-4-yl)ethylglycine, from compounds related to 2-(2-Aminopyridin-4-yl)acetic acid hydrochloride, is essential for developing probes used in protein studies (Braun & Dittrich, 2010).
Safety and Hazards
The safety data sheet for “2-(2-Aminopyridin-4-yl)acetic acid hydrochloride” indicates that it is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye irritation . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, using only outdoors or in a well-ventilated area, and wearing protective gloves, eye protection, and face protection .
Propiedades
IUPAC Name |
2-(2-aminopyridin-4-yl)acetic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2.ClH/c8-6-3-5(1-2-9-6)4-7(10)11;/h1-3H,4H2,(H2,8,9)(H,10,11);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTXQZWUUMZBZQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1CC(=O)O)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Aminopyridin-4-yl)acetic acid hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-fluoro-N-[2-(2-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2628521.png)

![5-ethyl-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]thiophene-2-sulfonamide](/img/structure/B2628523.png)
![N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)benzofuran-2-carboxamide](/img/structure/B2628524.png)

![1-(4-ethylbenzoyl)-4-[(1-phenyl-1H-1,2,3-triazol-5-yl)methyl]piperazine](/img/structure/B2628527.png)






![3-[[4-(Trifluoromethyl)-3,4-dihydro-2H-quinolin-1-yl]sulfonyl]pyridine-2-carbonitrile](/img/structure/B2628541.png)